2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
IPDMTCA is a penicillamine analogue, which is useful in the treatment of arthritis, kidney stones, and metal poisoning . The process of making penicillamine involves the ring cleavage of 2-isopropyl-5,5-dimethylthiazolidines substituted in the 4-position .Molecular Structure Analysis
The molecular formula of IPDMTCA is C9H17NO2S . Its average mass is 203.3 g/mol . The hydrochloride form of IPDMTCA has a molecular formula of C9H18ClNO2S and an average mass of 239.763 Da .Chemical Reactions Analysis
Compounds like IPDMTCA exhibit interesting epimerization properties at the C-2 position in neutral, protic solvents. Their stability has been explored in various conditions, which is crucial for their application in synthetic chemistry. The reaction of D-penicillamine with benzaldehyde to yield 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid is significant for understanding the chemical interactions and synthesis of complex organic compounds.Scientific Research Applications
Epimerization and Stability Studies : Compounds like 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid exhibit interesting epimerization properties at the C-2 position in neutral, protic solvents, and their stability has been explored in various conditions, which is crucial for their application in synthetic chemistry (Nagasawa, Goon, & Shirota, 1981).
Interaction with Aldehydes and Ketones : The reaction of D-penicillamine with benzaldehyde to yield 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid, as studied by Bell et al. (1994), is significant for understanding the chemical interactions and synthesis of complex organic compounds (Bell, Britten, Howard-Lock, Lock, & Schmidt, 1994).
Steric Effects in Chemical Structures : The study of steric effects and steric inhibition of resonance in isopropylbenzoic acids contributes to understanding how molecular structure influences chemical properties and reactions, which is essential for designing and synthesizing new compounds (Fiedler, Kulhanek, Decouzon, Gal, Maria, & Exner, 1999).
Synthesis of Novel Compounds : The synthesis of new chiral auxiliaries and their applications in dipeptide synthesis, as researched by Studer, Hintermann, & Seebach (1995), demonstrates the potential of these compounds in advanced organic synthesis (Studer, Hintermann, & Seebach, 1995).
Antineoplastic Activity : The synthesis and evaluation of compounds like 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates) for their antineoplastic activity indicates potential applications in cancer research and treatment (Lalezari & Schwartz, 1988).
Antiallergic Activity : Research on compounds like 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, which show significant antiallergic activity, highlights the potential of these compounds in developing new therapeutic agents (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Treatment of Cancer : The investigation of thiazolidine-4-carboxylic acid (thioproline) in patients with advanced cancer shows promising results, especially in the treatment of epidermoid carcinoma of the head and neck with pulmonary metastases (Brugarolas & Gosálvez, 1980).
Safety And Hazards
properties
IUPAC Name |
5,5-dimethyl-2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-5(2)7-10-6(8(11)12)9(3,4)13-7/h5-7,10H,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLDUMMFTKVTLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1NC(C(S1)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927518 | |
Record name | 5,5-Dimethyl-2-(propan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid | |
CAS RN |
13206-31-0 | |
Record name | 5,5-Dimethyl-2-(1-methylethyl)-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13206-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013206310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC120750 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-Dimethyl-2-(propan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.871 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOPROPYL-5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7Y3897YC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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